molecular formula C25H30ClN3O4S B10773463 MK-499 hydrochloride, (+)- CAS No. 156619-48-6

MK-499 hydrochloride, (+)-

Cat. No.: B10773463
CAS No.: 156619-48-6
M. Wt: 504.0 g/mol
InChI Key: XEISGCQFKBFQOQ-BLDCTAJRSA-N
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Description

MK-499 hydrochloride, (+)- is a potent potassium channel blocker, specifically targeting the human ether-à-go-go-related gene (hERG) potassium channels. It is a methanesulfonanilide compound and has been investigated as a class III antiarrhythmic agent for the treatment of malignant ventricular tachyarrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MK-499 hydrochloride, (+)- involves multiple steps, starting from the appropriate naphthalene derivative. The key steps include:

  • Formation of the cyano group on the naphthalene ring.
  • Cyclization to form the benzopyran structure.
  • Introduction of the piperidine ring.
  • Methanesulfonamide formation.

Industrial Production Methods: Industrial production of MK-499 hydrochloride, (+)- follows similar synthetic routes but is optimized for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: MK-499 hydrochloride, (+)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methanesulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives .

Scientific Research Applications

MK-499 hydrochloride, (+)- has been extensively studied for its applications in various fields:

Mechanism of Action

MK-499 hydrochloride, (+)- exerts its effects by blocking the hERG potassium channels. This blockage delays cardiac repolarization, prolongs the QT interval, and reduces the risk of arrhythmias. The compound binds to the inner vestibule of the hERG channel, preventing potassium ions from passing through. This action is highly dependent on the state of the channel, with the compound showing a preference for the inactivated state .

Comparison with Similar Compounds

    E-4031: Another methanesulfonanilide compound that blocks hERG channels.

    Dofetilide: A class III antiarrhythmic agent with a similar mechanism of action.

    Cisapride: A gastrointestinal prokinetic agent that also blocks hERG channels.

Uniqueness of MK-499 Hydrochloride, (+)-: MK-499 hydrochloride, (+)- is unique due to its high potency and specificity for hERG channels. It has a slower recovery from block compared to other similar compounds, which makes it particularly effective in prolonging the QT interval .

Properties

CAS No.

156619-48-6

Molecular Formula

C25H30ClN3O4S

Molecular Weight

504.0 g/mol

IUPAC Name

N-[(4R)-1'-[(2R)-6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C25H29N3O4S.ClH/c1-33(30,31)27-20-5-7-24-22(14-20)23(29)15-25(32-24)8-10-28(11-9-25)21-6-4-18-12-17(16-26)2-3-19(18)13-21;/h2-3,5,7,12,14,21,23,27,29H,4,6,8-11,13,15H2,1H3;1H/t21-,23-;/m1./s1

InChI Key

XEISGCQFKBFQOQ-BLDCTAJRSA-N

Isomeric SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)[C@@H]4CCC5=C(C4)C=CC(=C5)C#N)C[C@H]2O.Cl

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)C4CCC5=C(C4)C=CC(=C5)C#N)CC2O.Cl

Origin of Product

United States

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